3-Amino-N-butyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N-butyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group and a carboxamide group in this compound makes it particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-butyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions. The reaction conditions can vary, but mild conditions are often preferred to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the formation of the pyrazole ring followed by functionalization to introduce the amino and carboxamide groups. Catalysts and optimized reaction conditions are employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-butyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and halogenated pyrazoles. These products can further undergo additional transformations to yield more complex molecules .
Scientific Research Applications
3-Amino-N-butyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Amino-N-butyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole-4-carboxamide
- 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide
- 3-Amino-5-methyl-1H-pyrazole-4-carboxamide
Uniqueness
3-Amino-N-butyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and propyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C12H22N4O |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
3-amino-N-butyl-N-methyl-1-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H22N4O/c1-4-6-8-15(3)12(17)10-9-16(7-5-2)14-11(10)13/h9H,4-8H2,1-3H3,(H2,13,14) |
InChI Key |
PNJUATDGGVGAGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=CN(N=C1N)CCC |
Origin of Product |
United States |
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